

Triafur cross-reactivity with human enzymes

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Compound Focus: Triafur

CAS No.: 712-68-5

Cat. No.: S574927

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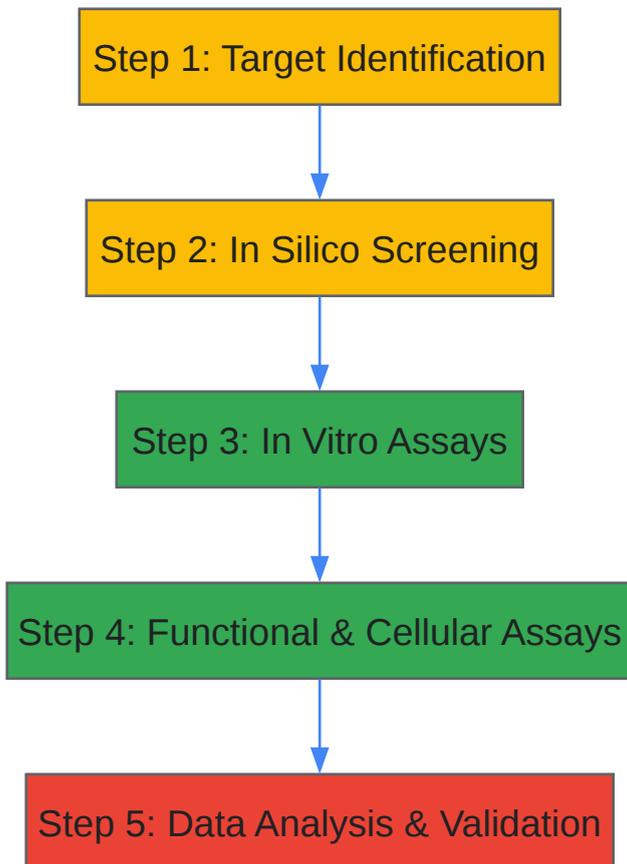
Available Information on Triafur

The table below summarizes the key chemical information available for **Triafur**, which is foundational for researchers but does not address cross-reactivity [1].

Property	Description
CAS Number	712-68-5
IUPAC Name	5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine
Molecular Formula	C ₆ H ₄ N ₄ O ₃ S
Molecular Weight	212.19 g/mol
SMILES	<chem>C1=C(OC(=C1)N+[O-])C2=NN=C(S2)N</chem>
Mode of Action (in Plants)	Disrupts mitosis by interfering with microtubule assembly; binds to tubulin to prevent proper microtubule formation [1].
Research Applications	Studied as a potential antiviral agent; used in herbicide efficacy, crop tolerance, and weed resistance research [1].

Suggested Experimental Approaches

Since direct data is unavailable, you could design experiments to investigate **Triafur**'s cross-reactivity. Below is a generalized experimental workflow that maps out this process.



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Here are detailed methodologies for the key experimental steps outlined in the workflow:

Step 2: In Silico Screening

This step uses computational tools to predict potential interactions before laboratory testing.

- **Objective:** To predict the binding affinity and potential interaction of **Triafur** with various human enzyme structures.
- **Protocol:**

- **Target Selection:** Obtain 3D protein structures of human enzymes (especially those with tubulin-like folds or nucleotide-binding sites) from the Protein Data Bank (PDB).
- **Ligand Preparation:** Convert the **Triafur** SMILES string ([1]) into a 3D model and minimize its energy.
- **Molecular Docking:** Use docking software (e.g., AutoDock Vina, as mentioned in a study on similar 1,2,3-triazole derivatives [2]) to simulate the binding of **Triafur** to the active sites of the selected enzymes.
- **Analysis:** Analyze the docking poses and calculate binding affinity scores (in kcal/mol). A high (more negative) binding affinity suggests a stronger potential for interaction [2] [1].

Step 3: In Vitro Assays

These laboratory experiments directly test the binding and activity of **Triafur** with purified enzymes.

- **Objective:** To experimentally determine if **Triafur** binds to and inhibits the function of target human enzymes.
- **Protocol:**
 - **Enzyme Source:** Use purified, recombinant human enzymes.
 - **Binding Assay:** Employ techniques like **Surface Plasmon Resonance (SPR)** or **Isothermal Titration Calorimetry (ITC)** to measure the binding kinetics (association/dissociation rates) and affinity (equilibrium dissociation constant, K_D) between **Triafur** and the enzyme.
 - **Activity Assay:** Conduct enzymatic activity assays. Incubate the enzyme with its substrate in the presence of increasing concentrations of **Triafur**. Measure the reaction rate (e.g., by spectrophotometry) to calculate the **Half Maximal Inhibitory Concentration (IC₅₀)**, which indicates the potency of inhibition.

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References

1. Buy Triafur | 712-68-5 [smolecule.com]
2. Novel 1,2,3-Triazole Derivatives as Potential Inhibitors ... [pmc.ncbi.nlm.nih.gov]

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